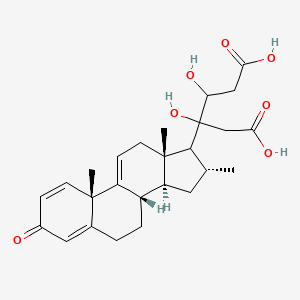
Stannane, 1,4-naphthalenediylbis(trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, 1,4-naphthalenediylbis(trimethyl-) is an organotin compound with the molecular formula C₁₆H₂₄Sn₂ and a molecular weight of 453.78 g/mol . This compound is characterized by the presence of two trimethylstannyl groups attached to a naphthalene ring, making it a significant compound in organometallic chemistry .
Preparation Methods
The synthesis of Stannane, 1,4-naphthalenediylbis(trimethyl-) typically involves the reaction of 1,4-dibromonaphthalene with trimethyltin chloride in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Stannane, 1,4-naphthalenediylbis(trimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), organolithium compounds, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Stannane, 1,4-naphthalenediylbis(trimethyl-) has several scientific research applications:
Mechanism of Action
The mechanism of action of Stannane, 1,4-naphthalenediylbis(trimethyl-) involves its interaction with molecular targets through the tin atoms. These interactions can lead to the formation of complexes with various biological molecules, affecting their function and activity . The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to proteins and enzymes .
Comparison with Similar Compounds
Stannane, 1,4-naphthalenediylbis(trimethyl-) can be compared with other organotin compounds such as:
Trimethyltin chloride: A simpler organotin compound with similar reactivity but without the naphthalene ring.
Dimethyltin dichloride: Another organotin compound with two tin atoms but different substituents.
Tetramethyltin: A fully substituted organotin compound with four methyl groups attached to the tin atom.
The uniqueness of Stannane, 1,4-naphthalenediylbis(trimethyl-) lies in its structure, which includes a naphthalene ring, providing distinct chemical and physical properties compared to other organotin compounds .
Properties
CAS No. |
76246-38-3 |
|---|---|
Molecular Formula |
C16H24Sn2 |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
trimethyl-(4-trimethylstannylnaphthalen-1-yl)stannane |
InChI |
InChI=1S/C10H6.6CH3.2Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;;;;;/h1-6H;6*1H3;; |
InChI Key |
ZLZKWCQAGKDOIE-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(C2=CC=CC=C21)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


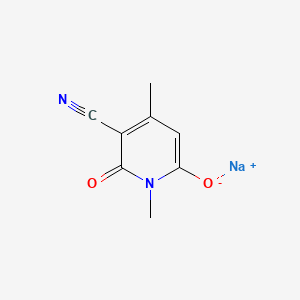
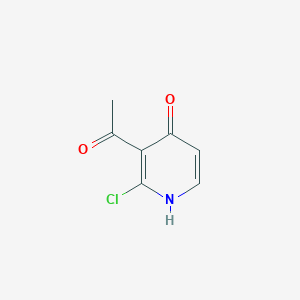
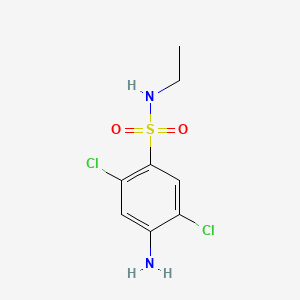
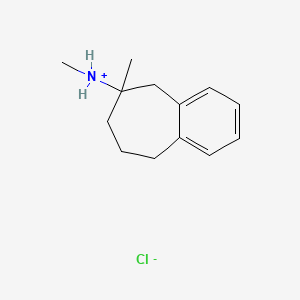
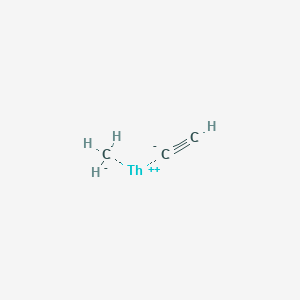
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
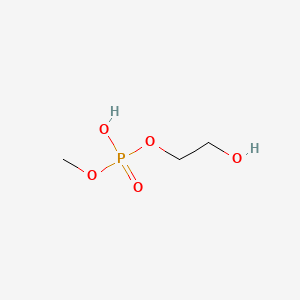

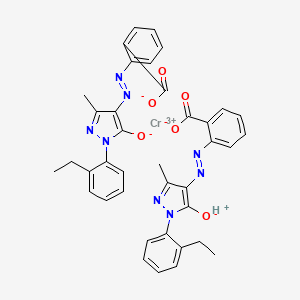
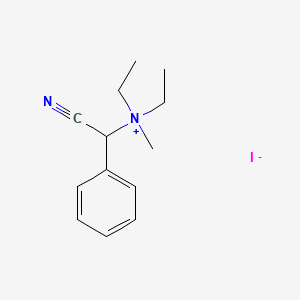

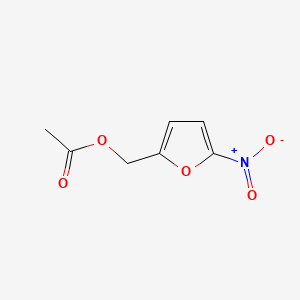
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
